2-(1H-Benzo[d][1,2,3]triazol-4-yl)cyclohexan-1-one
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Overview
Description
2-(1H-Benzo[d][1,2,3]triazol-4-yl)cyclohexan-1-one is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d][1,2,3]triazol-4-yl)cyclohexan-1-one typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method is favored due to its high efficiency and selectivity. The general synthetic route involves the following steps:
Preparation of Azide Precursor: The azide precursor is synthesized by reacting an appropriate halide with sodium azide.
Cycloaddition Reaction: The azide precursor is then reacted with an alkyne derivative of cyclohexanone in the presence of a copper(I) catalyst. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzo[d][1,2,3]triazol-4-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted triazole derivatives.
Scientific Research Applications
2-(1H-Benzo[d][1,2,3]triazol-4-yl)cyclohexan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent.
Materials Science: The unique structure of the compound makes it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(1H-Benzo[d][1,2,3]triazol-4-yl)cyclohexan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by inhibiting key enzymes or signaling pathways involved in cancer cell proliferation. The triazole ring can form hydrogen bonds and other interactions with biomolecular targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, such as anticancer and antiviral properties.
Cyclohexanone Derivatives: Compounds with a cyclohexanone moiety are known for their diverse chemical reactivity and applications in organic synthesis.
Uniqueness
2-(1H-Benzo[d][1,2,3]triazol-4-yl)cyclohexan-1-one is unique due to the combination of the triazole ring and cyclohexanone moiety. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H13N3O |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-(2H-benzotriazol-4-yl)cyclohexan-1-one |
InChI |
InChI=1S/C12H13N3O/c16-11-7-2-1-4-8(11)9-5-3-6-10-12(9)14-15-13-10/h3,5-6,8H,1-2,4,7H2,(H,13,14,15) |
InChI Key |
BAPZXESVDQIZSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC=CC3=NNN=C32 |
Origin of Product |
United States |
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